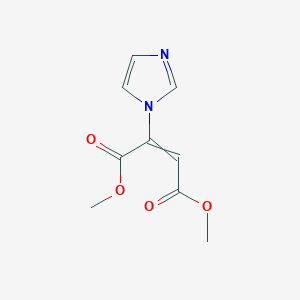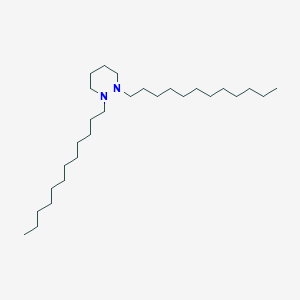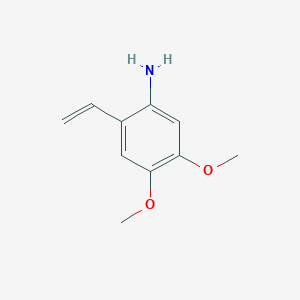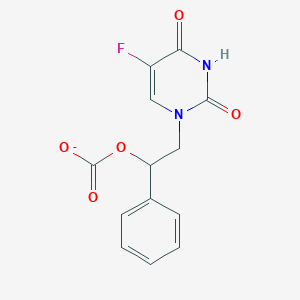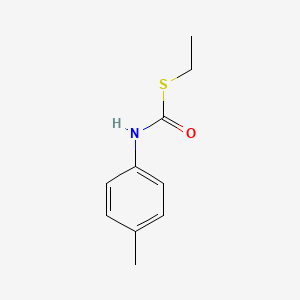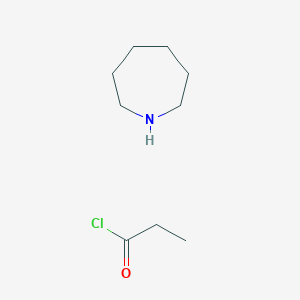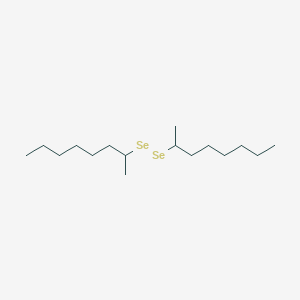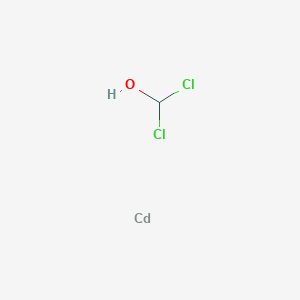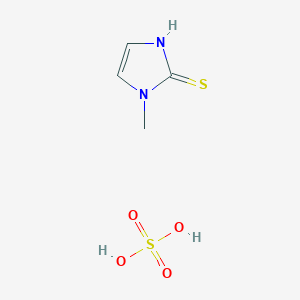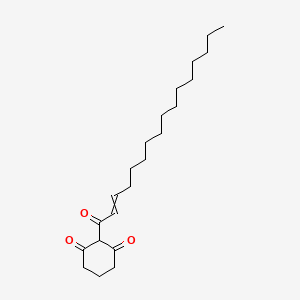
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a hexadec-2-enoyl group and two keto groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexadec-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The enoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the enoyl group.
2-(Octadec-2-enoyl)cyclohexane-1,3-dione: A similar compound with a longer alkyl chain.
2-(Hexadec-2-enoyl)cyclopentane-1,3-dione: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hexadec-2-enoyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments.
特性
CAS番号 |
113629-81-5 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-hexadec-2-enoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h14,16,22H,2-13,15,17-18H2,1H3 |
InChIキー |
OKDLUIXFOICXQH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CC(=O)C1C(=O)CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



